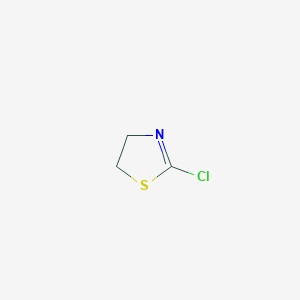

2-Chloro-2-thiazoline

Description

Properties

Molecular Formula |

C3H4ClNS |

|---|---|

Molecular Weight |

121.59 g/mol |

IUPAC Name |

2-chloro-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C3H4ClNS/c4-3-5-1-2-6-3/h1-2H2 |

InChI Key |

OOTAHSZNPMYUCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Reactivity of 2-Chloro-4,5-dihydrothiazole: A Guide to Cyclic Imidoyl Chloride Chemistry

Executive Summary

This technical guide analyzes the chemical behavior of 2-chloro-4,5-dihydrothiazole (often referred to informally as 2-chloro-2-thiazoline). Unlike its aromatic counterpart (2-chlorothiazole), this molecule functions as a cyclic imidoyl chloride . This structural distinction drives its high electrophilicity, making it a potent "hot" electrophile for constructing 2-substituted thiazoline scaffolds found in bioactive compounds (e.g., Riluzole derivatives, anti-inflammatory agents).

This document details the mechanistic basis of its reactivity, provides validated synthesis protocols, and outlines the critical handling requirements for this moisture-sensitive reagent.

Part 1: Structural Basis of Reactivity

The Imidoyl Chloride Core

The defining feature of 2-chloro-4,5-dihydrothiazole is the imidoyl chloride moiety (

-

Orbital Mismatch & Strain: The

hybridized C2 carbon is highly electrophilic. The ring constraint prevents the nitrogen lone pair from fully conjugating with the C=N bond in the same way it might in an acyclic system, maintaining a high degree of positive character on the C2 carbon. -

Leaving Group Lability: The chloride is an excellent leaving group, activated by the adjacent imine nitrogen. Upon nucleophilic attack, the system can stabilize the transition state via the nitrogen, facilitating an Addition-Elimination (

) mechanism. -

Lack of Aromaticity: Unlike 2-chlorothiazole, the dihydro- backbone lacks aromatic stabilization. This makes the C2-Cl bond significantly more reactive toward nucleophilic displacement than the C2-Cl bond in an aromatic thiazole.

Mechanistic Pathway: Nucleophilic Substitution

The reaction with nucleophiles (amines, thiols) does not proceed via a classical

-

Attack: Nucleophile attacks the electrophilic C2.

-

Intermediate: Formation of a tetrahedral intermediate (sp3 hybridized C2).

-

Elimination: Re-formation of the C=N double bond and expulsion of the chloride anion.

Figure 1: General mechanism of nucleophilic substitution at the C2 position.

Part 2: Synthesis of the Core Reagent

Because 2-chloro-4,5-dihydrothiazoles are hydrolytically unstable, they are frequently synthesized in situ or used immediately after isolation. The standard industrial route involves the chlorination of 2-thiazolidinone (the lactam form).

Synthesis Workflow

The transformation utilizes Phosphorus Oxychloride (

Figure 2: Activation of the lactam oxygen via POCl3 followed by chloride displacement.

Part 3: Nucleophilic Substitution Patterns

The utility of 2-chloro-4,5-dihydrothiazole lies in its ability to derivatize the C2 position.

Aminolysis (Synthesis of 2-Aminothiazolines)

This is the most common application. Reaction with primary or secondary amines yields 2-aminothiazolines.

-

Condition: Requires a base (Et3N or excess amine) to scavenge the HCl generated.

-

Selectivity: Highly selective for the C2 position.

-

Application: Synthesis of antihistamines and adrenergic receptor agonists.

Hydrolysis (Stability Warning)

In the presence of water, the imidoyl chloride reverts to the thermodynamically stable 2-thiazolidinone (lactam) and HCl.

-

Half-life: Short in aqueous media at pH < 7.

-

Storage: Must be stored under Argon/Nitrogen at low temperature (

).

Reaction with S-Nucleophiles (Bunte Salts)

Reacting 2-chloro-4,5-dihydrothiazole with sodium thiosulfate (

Comparative Reactivity Data

| Nucleophile | Product Class | Reaction Conditions | Relative Rate |

| Primary Amine ( | 2-Aminothiazoline | DCM/THF, | Fast |

| Secondary Amine ( | 2-Aminothiazoline | DCM, Reflux, Base | Moderate |

| Water ( | 2-Thiazolidinone | Aqueous, Acidic/Neutral | Fast (Decomposition) |

| Thiosulfate ( | Bunte Salt | Aqueous/Alc., RT | Moderate |

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4,5-dihydrothiazole

Note: Perform in a fume hood. POCl3 is toxic and corrosive.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Reagents: Charge the flask with 2-thiazolidinone (10.0 mmol, 1.03 g).

-

Chlorination: Add Phosphorus Oxychloride (

) (30.0 mmol, 2.8 mL) neat.-

Optional: Add 1-2 drops of dry DMF to catalyze the reaction.

-

-

Reaction: Heat the mixture to 80–90°C for 2–3 hours. The suspension should become a clear solution.

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a base trap). -

Do not quench with water if isolating the chloride.

-

The residue (often a semi-solid or oil) is the crude imidoyl chloride hydrochloride salt.

-

-

Usage: Dissolve immediately in anhydrous DCM for the next step.

Protocol B: Aminolysis (Synthesis of 2-Morpholinothiazoline)

A self-validating protocol for testing the active chloride.

-

Preparation: Dissolve the crude 2-chloro-4,5-dihydrothiazole (from Protocol A) in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C .

-

Addition: Add Triethylamine (22.0 mmol, 3.1 mL) followed by dropwise addition of Morpholine (11.0 mmol, 0.95 mL).

-

Observation: White precipitate (Et3N[2]·HCl) should form immediately, confirming the presence of the active chloride.

-

-

Completion: Stir at 0°C for 30 mins, then warm to Room Temperature for 2 hours.

-

Validation: Check TLC (System: 5% MeOH in DCM). The starting material (low Rf) should disappear.

-

Purification: Wash with saturated

, dry over

References

-

Synthesis via POCl3: US Patent 4555577A. Process for the preparation of 2,4-dichloro-5-thiazolecarboxaldehyde (and related thiazolidinone chlorinations).[1] Link

-

Reactivity with Amines: Journal of the American Chemical Society. Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine.[3][4] (Mechanistic insights on the imidoyl core). Link

-

General Heterocycle Synthesis: Organic Chemistry Portal. Synthesis of Thiazolines. Link

-

Bunte Salt Formation: ResearchGate. Reaction of 2-chloro-4,5-dihydroimidazole with sodium thiosulfate (Analogous reactivity). Link

Sources

Technical Guide: Stability and Handling of 2-Chloro-2-Thiazoline in Organic Solvents

Topic: Stability of 2-Chloro-2-Thiazoline (2-Chloro-4,5-dihydrothiazole) in Organic Solvents Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Process Development Scientists, and Stability Engineers.

Executive Summary

2-Chloro-2-thiazoline (systematically 2-chloro-4,5-dihydrothiazole , CAS 6642-31-5) is a highly reactive heterocyclic electrophile used as a versatile building block in the synthesis of agrochemicals (e.g., neonicotinoids), pharmaceuticals, and dyes.[1] Its utility is often compromised by its "dual-instability" profile: it functions as a cyclic imidoyl chloride , making it hydrolytically unstable, and it exists in a thermal equilibrium with its ring-opened isomer, 2-chloroethyl isothiocyanate .

This guide provides a definitive evidence-based framework for solvent selection, handling, and storage to prevent catastrophic degradation during experimental workflows.

Physicochemical Identity & The Stability Paradox

To handle this compound, one must understand that "2-chloro-2-thiazoline" is kinetically trapped but thermodynamically labile. It is not an aromatic thiazole; it is a dihydro-derivative, retaining significant ring strain and imidoyl chloride reactivity.

| Property | Value / Characteristic | Implication |

| Systematic Name | 2-Chloro-4,5-dihydrothiazole | Dihydro-ring is non-aromatic and reactive. |

| Functional Class | Cyclic Imidoyl Chloride | Highly susceptible to nucleophilic attack (hydrolysis/solvolysis). |

| Boiling Point | ~48-50 °C (at 15 mmHg) | Low thermal ceiling; distillation requires high vacuum. |

| Isomer | 2-Chloroethyl isothiocyanate | Ring-chain tautomerism occurs upon heating. |

| Physical State | Colorless to pale yellow liquid | Darkening indicates polymerization or HCl liberation. |

Mechanisms of Degradation

The stability of 2-chloro-2-thiazoline is governed by three competing degradation pathways. Understanding these is prerequisite to solvent selection.

Pathway A: Hydrolytic Decomposition (Moisture Sensitivity)

As an imidoyl chloride, the C-Cl bond is highly polarized. Water attacks the electrophilic carbon at position 2, displacing chloride.

-

Mechanism: Nucleophilic attack by H₂O

Tetrahedral intermediate -

Consequence: Generation of anhydrous HCl gas, which autocatalyzes further degradation and polymerizes the remaining material.

Pathway B: Thermal Isomerization (The Ring-Chain Equilibrium)

Under thermal stress or in polar aprotic solvents, the thiazoline ring opens to form 2-chloroethyl isothiocyanate .

-

Thermodynamics: The ring-closed form (thiazoline) is generally favored at low temperatures. Heating shifts the equilibrium toward the isothiocyanate.

-

Detection: Appearance of a strong isothiocyanate peak (~2000-2100 cm⁻¹) in IR.

Pathway C: Solvolysis (Alcohol Sensitivity)

Primary and secondary alcohols react rapidly with the imidoyl chloride moiety to form O-alkyl imidates , effectively destroying the reagent.

Visualization: Degradation Topology

Figure 1: The "Triangle of Instability" showing the three primary fates of 2-chloro-2-thiazoline.

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in preserving the integrity of 2-chloro-2-thiazoline.

Recommended Solvents (Green Zone)

These solvents are chemically inert toward the imidoyl chloride and suppress ionization, stabilizing the ring-closed form.

| Solvent | Grade Requirement | Stability Profile | Best Practice |

| Dichloromethane (DCM) | Anhydrous, Amylene-stabilized | Excellent. Non-polar nature suppresses ring opening. High solubility. | Store < 4°C. Verify absence of MeOH stabilizer (use amylene). |

| Toluene | Anhydrous | Good. High boiling point allows for reaction control, but difficult to remove without heating (risk of isomerization). | Use for reactions requiring reflux > 50°C only if immediate consumption occurs. |

| Diethyl Ether / TBME | Anhydrous, Peroxide-free | Good. Low polarity favors the thiazoline form. | Ideal for low-temp extractions. |

| Acetonitrile (MeCN) | HPLC Grade, Dry | Moderate. Polar nature may slightly favor equilibrium shift, but generally stable if cold. | Keep anhydrous. Use for rapid reactions, not long-term storage. |

Prohibited Solvents (Red Zone)

Use of these solvents guarantees degradation or side reactions.

| Solvent | Interaction Mechanism | Result |

| Water / Aqueous Buffers | Hydrolysis | Rapid conversion to 2-thiazolidinone and HCl. |

| Methanol / Ethanol | Nucleophilic Substitution | Formation of O-methyl/ethyl imidates. |

| DMSO | Hygroscopicity / Oxidative | DMSO is difficult to dry completely; residual water destroys the compound. DMSO can also act as an oxidant. |

| DMF / DMAc | Thermal / Hydrolytic | Commercial DMF often contains amines and water. Heating in DMF promotes rapid decomposition. |

| Acetone | Aldol Condensation | HCl byproduct can catalyze self-condensation of acetone or reaction with the thiazoline. |

Solvent Selection Decision Tree

Figure 2: Logic flow for solvent selection to ensure reagent stability.

Experimental Protocols

Synthesis & Purification Workflow

To ensure the compound is stable, it must be synthesized with high purity. Residual acid or starting material (e.g., 2-thiazolidinone) accelerates degradation.

-

Chlorination: React 2-thiazolidinone with POCl₃ (Phosphorus Oxychloride) or PCl₅.

-

Critical Step: Use a base trap for HCl.

-

-

Workup: Quench into ice/water rapidly and extract immediately into DCM.

-

Why: Minimizes contact time with water to prevent hydrolysis.

-

-

Neutralization: Wash DCM layer with cold saturated NaHCO₃.

-

Why: Removes residual acid. Acid catalyzes the ring-opening to isothiocyanate.

-

-

Drying: Dry over anhydrous MgSO₄ (not acidic silica).

-

Distillation: Vacuum distillation is mandatory .

-

Condition: High vacuum (< 5 mmHg) to keep bath temp < 60°C.

-

Observation: If the liquid turns orange/red, thermal decomposition is occurring.

-

Stability Monitoring (Quality Control)

Before using a stored batch, verify the ratio of Thiazoline to Isothiocyanate.

-

¹H NMR (CDCl₃):

-

Thiazoline: Look for triplets at ~3.5 ppm and ~4.2 ppm (ring protons).

-

Isothiocyanate: Look for triplets shifted upfield (open chain).

-

-

IR Spectroscopy:

-

Thiazoline: C=N stretch at ~1610 cm⁻¹.

-

Isothiocyanate: Very strong, broad -N=C=S stretch at ~2050-2100 cm⁻¹.

-

Pass Criteria: Isothiocyanate peak should be < 5% relative intensity.

-

Handling & Storage Best Practices

| Parameter | Specification | Rationale |

| Temperature | -20°C | Kinetic trapping of the ring-closed form. Room temp storage leads to slow isomerization. |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress. Hydrolysis is the fastest degradation route. |

| Container | Glass / Teflon | Avoid metals (Fe, Al) which can catalyze Lewis-acid mediated polymerization. |

| Stabilizer | None (Usually) | Solid bases (K₂CO₃) can be added to the bottle to scavenge trace HCl, but filtration is required before use. |

| Shelf Life | 3-6 Months | Even at -20°C, slow dimerization can occur. Re-distill if older than 6 months. |

References

-

Synthesis and Reactivity of 2-Thiazolines

- Gaumont, A. C., et al. "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews, 2009, 109(3), 1371–1401.

-

Equilibrium Studies (Thiazoline vs. Isothiocyanate)

-

Chernyshev, A. I., et al.[2] "Tautomerism of 2-chlorothiazolines and 2-chloroethyl isothiocyanates." Chemistry of Heterocyclic Compounds, 1985.

- Note: This seminal work establishes the thermal dependence of the ring-opening mechanism.

-

-

Hydrolysis Mechanisms of Imidoyl Chlorides

-

Safety Data & Handling

- PubChem Compound Summary for 2-Chlorothiazole deriv

- Related Stability in Agrochemicals (Thiamethoxam intermediates)

Sources

- 1. scielo.br [scielo.br]

- 2. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

2-chloro-2-thiazoline role in heterocyclic chemistry

An In-depth Technical Guide to 2-Chloro-2-Thiazoline in Heterocyclic Chemistry

Abstract

2-Chloro-2-thiazoline stands as a pivotal, yet often under-recognized, electrophilic building block in modern heterocyclic chemistry. Its unique reactivity, stemming from the strategic placement of a halogen on the imine carbon, unlocks a diverse array of synthetic transformations. This guide provides an in-depth exploration of 2-chloro-2-thiazoline, from its synthesis and fundamental reactivity to its application as a strategic precursor in the construction of complex, high-value molecules for the pharmaceutical and agrochemical industries. We will dissect the causality behind its reaction pathways, offer field-proven insights into its manipulation, and provide detailed protocols to empower researchers, scientists, and drug development professionals in harnessing its full synthetic potential.

Introduction: The Strategic Importance of a Reactive Intermediate

Thiazolines and their aromatic counterparts, thiazoles, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, including anti-cancer agent Dasatinib and the anti-HIV therapeutic Ritonavir. The utility of these heterocycles drives a continuous demand for versatile and efficient synthetic methodologies. 2-Chloro-2-thiazoline emerges as a key player in this context. It is not merely a thiazoline derivative but a highly activated electrophile, primed for a variety of transformations.

The reactivity of the thiazoline ring is generally characterized by nucleophilic centers at the nitrogen and sulfur atoms and an electrophilic carbon within the C=N bond.[1][2] The introduction of a chlorine atom at the C2 position dramatically amplifies this electrophilicity, transforming the carbon into a potent site for nucleophilic attack. This feature allows for the facile introduction of a wide range of functional groups, making 2-chloro-2-thiazoline a versatile linchpin for building molecular complexity. This guide will illuminate the pathways to leverage this reactivity for targeted synthesis.

Synthesis of the 2-Chloro-2-Thiazoline Core

The construction of the 2-chloro-2-thiazoline scaffold is most effectively achieved through the chlorinative cyclization of allyl isothiocyanate derivatives. This approach is advantageous due to the commercial availability of starting materials and the typically mild reaction conditions required.

A common and robust method involves the reaction of an allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).[3] The reaction is believed to proceed through a mechanism involving the addition of chlorine to the allyl double bond, which forms a sulfenyl chloride derivative. This intermediate then undergoes an intramolecular cyclization to yield the 2-thiazoline ring system.[3]

Caption: General workflow for the synthesis of 2-chloro-2-thiazoline derivatives.

Experimental Protocol: Synthesis of 2,5-Dichloro-5-(chloromethyl)-2-thiazoline

This protocol is adapted from established procedures and illustrates the core transformation.[3]

Materials:

-

2-Chloroallyl isothiocyanate

-

Sulfuryl chloride

-

Carbon tetrachloride (or another inert solvent like dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sulfuryl chloride in carbon tetrachloride.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 2-chloroallyl isothiocyanate to the stirred solution over a period of 5-10 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

The reaction mixture, now containing the 2,5-dichloro-5-(chloromethyl)-2-thiazoline product, can be concentrated under reduced pressure.

-

Causality Insight: The low temperature is critical to control the exothermic reaction between the isothiocyanate and the highly reactive sulfuryl chloride, preventing the formation of by-products. The inert atmosphere prevents the hydrolysis of the chlorinating agent and the product.

Core Reactivity and Mechanistic Pathways

The synthetic utility of 2-chloro-2-thiazoline is dictated by the high reactivity of the C2-Cl bond. This position is analogous to the chloro-substituted carbons in chloroazines, which are known to undergo facile nucleophilic aromatic substitution (SNAr).[4][5]

Nucleophilic Substitution: The Gateway to Functionalization

The primary reaction pathway for 2-chloro-2-thiazoline is nucleophilic substitution. The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms makes the C2 carbon highly electrophilic, facilitating the displacement of the chloride ion by a wide range of nucleophiles.

Caption: Mechanism of nucleophilic substitution at the C2 position of 2-chloro-2-thiazoline.

This reaction is a powerful tool for diversification. A variety of nucleophiles can be employed, leading to a library of 2-substituted thiazoline derivatives.

| Nucleophile Type | Example | Resulting Functional Group at C2 | Significance |

| Amines | Ammonia, Primary/Secondary Amines | Amino | Precursor to 2-aminothiazoles, a key pharmacophore in cephalosporins and other drugs.[6][7] |

| Thiols | Thiourea, Mercaptans | Thioether, Thione | Access to sulfur-rich heterocycles and ligands. |

| Alcohols/Phenols | Methanol, Phenol | Ether | Modulation of electronic properties and solubility. |

| Hydrazines | Hydrazine Hydrate | Hydrazinyl | Building block for fused heterocyclic systems like thiazolo[2,3-c][6][8]triazoles.[9] |

Expert Insight: The choice of solvent and base is crucial in these substitution reactions. A non-nucleophilic base (e.g., triethylamine or cesium carbonate) is often required to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[10][11] Polar aprotic solvents like THF or acetonitrile are typically preferred.

Ring-Opening Reactions

Under certain conditions, the thiazoline ring itself can be opened. This transformation provides a pathway to linear, functionalized structures that would be difficult to access otherwise. For example, reaction with alkyl halides in the presence of a base can lead to S-alkylation followed by ring-opening, generating N-alkenyl functionalized amides or thioamides.[10][11][12][13] This reactivity unlocks an entirely different set of molecular scaffolds from the same starting material.

Precursor to Aromatic Thiazoles

2-Substituted-2-thiazolines are direct precursors to the corresponding aromatic thiazoles. Oxidation of the thiazoline ring, often using agents like manganese dioxide (MnO₂) or DDQ, provides a straightforward entry into the fully aromatized thiazole system.[14] This two-step sequence—nucleophilic substitution followed by oxidation—represents a highly modular strategy for the synthesis of diverse thiazole derivatives.

Applications in Drug Discovery and Complex Molecule Synthesis

The true value of 2-chloro-2-thiazoline lies in its application as a strategic intermediate for constructing biologically active molecules. Its ability to serve as a synthon for the 2-aminothiazole moiety is particularly noteworthy.

Case Study: The 2-Aminothiazole Moiety in Cephalosporins

Many third and fourth-generation cephalosporin antibiotics feature a 2-aminothiazole group in the C-7 acylamino side chain.[6][7] This specific substituent is critical for conferring broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, and for providing stability against β-lactamase enzymes.[7][15]

2-Chloro-2-thiazoline provides a direct route to this essential pharmacophore. Nucleophilic substitution with ammonia or a protected amine equivalent, followed by oxidation, yields the 2-aminothiazole core, which can then be coupled to the cephalosporin nucleus (7-ACA).

Caption: Strategic role of 2-chloro-2-thiazoline in cephalosporin synthesis.

This modular approach allows for the late-stage introduction of the critical side chain, a common and highly effective strategy in modern drug development.

Summary and Outlook

2-Chloro-2-thiazoline is a potent and versatile electrophilic building block that serves as a cornerstone in modern heterocyclic synthesis. Its predictable and robust reactivity, dominated by nucleophilic substitution at the C2 position, provides a reliable and high-yielding entry point to a vast array of functionalized thiazolines and thiazoles. For researchers in drug discovery, its role as a precursor to the medicinally vital 2-aminothiazole scaffold makes it an indispensable tool. By understanding the mechanistic principles that govern its reactivity, chemists can continue to develop innovative synthetic strategies and construct novel molecular architectures to address ongoing challenges in medicine and science.

References

-

Battacharyya, S., & Pathak, U. (2015). A Single-Reagent-Driven Multistep Preparation of 2-Substituted Thiazolines and 1,3-Thiazines. Synthesis, 47(22), 3553-3560. Available at: [Link]

-

Di Modugno, E., et al. (1984). Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. The Journal of Antibiotics, 37(11), 1423-40. Available at: [Link]

-

Consiglio, G., et al. (1983). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Alsharif, Z. A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1859-1891. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5347-5355. Available at: [Link]

-

Sankyo Company, Limited. (1991). Process for the preparation of chlorothiazole derivatives. European Patent Office, EP 0446913 A1. Available at: [Link]

-

Kolos, N., et al. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][6][8]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][8][16]thiadiazole as building blocks for medicinal chemistry. ResearchHub. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of thiazole and thiazoline derivative. ResearchGate. Available at: [Link]

-

Ochiai, M., et al. (1982). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. The Journal of Antibiotics, 35(11), 1460-9. Available at: [Link]

-

PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. Available at: [Link]

- Ciba-Geigy AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents, WO1997023469A1.

-

Various Authors. (2019). Synthesis of Cephalosporin nucleus. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

-

Gavernet, L., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 160-188. Available at: [Link]

-

Kumar, D., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry, 86(23), 16582-16592. Available at: [Link]

-

Woodward, R.B. (1966). Recent advances in the chemistry of natural products. Science, 153(3735), 487-93. Available at: [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC. Available at: [Link]

-

Gavernet, L., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

-

Alsharif, Z. A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. Available at: [Link]

-

Kumar, D., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PubMed. Available at: [Link]

-

Kumar, D., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PMC. Available at: [Link]

-

Kumar, D., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. ACS Publications. Available at: [Link]

-

Kumar, D., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PubMed. Available at: [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC. Available at: [Link]

-

Gavernet, L., et al. (2009). Overview of the Chemistry of 2-Thiazolines. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. ResearchGate. Available at: [Link]

-

Abdel-Latif, E., et al. (2022). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. PMC. Available at: [Link]

-

Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1999. Available at: [Link]

-

Dondoni, A. (2007). Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries. Organic & Biomolecular Chemistry. Available at: [Link]

-

Self, M. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazoline synthesis [organic-chemistry.org]

- 9. researchhub.com [researchhub.com]

- 10. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Chloro-2-Thiazoline via Chlorinative Cyclization of 2-Chloroethyl Isothiocyanate

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-chloro-2-thiazoline, a valuable heterocyclic intermediate in drug discovery and materials science. The direct intramolecular cyclization of 2-chloroethyl isothiocyanate is mechanistically challenging for yielding the target compound. Therefore, this guide details a robust and chemically sound protocol involving an in situ elimination to form a reactive intermediate, followed by a chlorinative cyclization. We provide a detailed theoretical background, a step-by-step experimental protocol, rigorous safety procedures, and expected analytical characterization data. The causality behind procedural choices is explained to empower researchers to understand and adapt the methodology effectively.

Theoretical Background and Mechanistic Insight

The synthesis of 2-chloro-2-thiazoline from 2-chloroethyl isothiocyanate is not a straightforward intramolecular substitution. A simple nucleophilic attack by the sulfur atom on the chloro-substituted carbon would yield a cyclic isothiourea derivative, not the target 2-chloro-2-thiazoline. A more plausible and versatile route, analogous to established methods for related structures, involves a two-step sequence within a single pot:

-

Base-Mediated Elimination: 2-Chloroethyl isothiocyanate is treated with a non-nucleophilic base to facilitate the elimination of hydrogen chloride (HCl), generating the highly reactive intermediate, vinyl isothiocyanate, in situ.

-

Chlorinative Cyclization: The vinyl isothiocyanate intermediate then reacts with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). This proceeds through a proposed mechanism involving the formation of a sulfenyl chloride derivative, which subsequently undergoes a rapid intramolecular cyclization to yield the stable 2-chloro-2-thiazoline ring system. This approach is adapted from methodologies used for the synthesis of functionalized thiazoles from allyl isothiocyanates[1].

The choice of a non-nucleophilic base is critical to prevent competing reactions with the isothiocyanate group. Similarly, the selection of an inert, aprotic solvent is essential to ensure the stability of the intermediates and reagents.

Proposed Reaction Mechanism

Caption: Proposed two-step, one-pot reaction mechanism.

Critical Safety and Handling Procedures

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be performed inside a certified chemical fume hood by trained personnel.

Hazard Summary and Personal Protective Equipment (PPE)

| Reagent | CAS No. | Key Hazards | Required PPE |

| 2-Chloroethyl Isothiocyanate | 6099-88-3 | Toxic if swallowed or inhaled, flammable liquid and vapor, causes skin and serious eye irritation[2][3]. | Nitrile gloves, chemical safety goggles, face shield, flame-retardant lab coat. |

| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | Causes severe skin burns and eye damage, may cause respiratory irritation, reacts violently with water. | Neoprene or butyl rubber gloves, chemical safety goggles, face shield, lab coat. |

| Triethylamine (Et₃N) | 121-44-8 | Highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage. | Nitrile gloves, chemical safety goggles, face shield, lab coat. |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | Toxic if swallowed or inhaled, suspected of causing cancer, damages the ozone layer. Use in a well-ventilated fume hood is mandatory. Dichloromethane is a common, less toxic alternative. | Viton or nitrile gloves, chemical safety goggles, lab coat. |

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2].

-

Spills: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in a suitable container for hazardous waste disposal. Do not use combustible materials. Ensure the area is well-ventilated[5].

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made, but reagent ratios should be maintained.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Mass / Volume | Purity |

| 2-Chloroethyl Isothiocyanate | 121.58 | 10.0 | 1.22 g (0.96 mL) | >98% |

| Triethylamine (Et₃N) | 101.19 | 11.0 | 1.11 g (1.52 mL) | >99%, dried |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 11.0 | 1.48 g (0.89 mL) | >97% |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 50 mL | Anhydrous |

Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Two pressure-equalizing dropping funnels

-

Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet

-

Low-temperature thermometer

-

Ice-water bath

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Vacuum distillation or flash chromatography setup

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a condenser under a nitrogen or argon atmosphere. Equip the other two necks with pressure-equalizing dropping funnels.

-

Reagent Preparation:

-

In the reaction flask, dissolve 2-chloroethyl isothiocyanate (1.22 g, 10.0 mmol) in 20 mL of anhydrous carbon tetrachloride.

-

In one dropping funnel, prepare a solution of triethylamine (1.11 g, 11.0 mmol) in 15 mL of anhydrous CCl₄.

-

In the second dropping funnel, prepare a solution of sulfuryl chloride (1.48 g, 11.0 mmol) in 15 mL of anhydrous CCl₄.

-

-

Elimination Step: Cool the reaction flask to 0-5 °C using an ice-water bath. Begin stirring the solution.

-

Add the triethylamine solution dropwise from the funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of triethylammonium chloride may form.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 60 minutes to allow for the complete formation of the vinyl isothiocyanate intermediate.

-

Chlorinative Cyclization Step: While maintaining the temperature at 0-5 °C, add the sulfuryl chloride solution dropwise from the second funnel over 30 minutes. Gas evolution (SO₂) may be observed.

-

Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup:

-

Cool the mixture again in an ice bath and slowly quench the reaction by adding 20 mL of a saturated sodium bisulfite solution to destroy any unreacted sulfuryl chloride.

-

Transfer the mixture to a separatory funnel. Add 30 mL of water and separate the layers.

-

Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and finally 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-chloro-2-thiazoline as a liquid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity. While specific literature data for 2-chloro-2-thiazoline is sparse, the following are expected analytical characteristics based on its structure.

Expected Analytical Data for 2-Chloro-2-Thiazoline

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Two triplets corresponding to the two methylene (-CH₂-) groups of the thiazoline ring. Expect signals around δ 3.5-4.5 ppm. |

| ¹³C NMR (CDCl₃) | Three distinct signals: one for the C-Cl carbon (expect δ > 80 ppm), and two for the methylene carbons. |

| IR (neat film, cm⁻¹) | A strong absorption band around 1620-1650 cm⁻¹ corresponding to the C=N (imine) stretch. Absence of the characteristic strong, broad isothiocyanate (-N=C=S) peak around 2100 cm⁻¹. |

| Mass Spec. (EI) | Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of one chlorine atom. |

| Yield & Appearance | Expected yield: 60-75%. Appearance: Colorless to light yellow liquid. |

References

-

Georganics. (n.d.). 2-CHLOROETHYL ISOCYANATE Safety Data Sheet. Retrieved from [Link]

-

Gaulier, G., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 138-178. Retrieved from [Link]

-

Lee, J. Y., et al. (2021). Accelerated Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society, 143(31), 12023-12028. Retrieved from [Link]

-

Maji, M., & Maiti, S. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5546-5555. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethyl isothiocyanate. Retrieved from [Link]

- Kagabu, S., & Moriya, K. (1993). U.S. Patent No. 5,180,833. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 2. georganics.sk [georganics.sk]

- 3. 2-Chloroethyl Isothiocyanate | 6099-88-3 | TCI Deutschland GmbH [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Chloroethyl isocyanate - Safety Data Sheet [chemicalbook.com]

[1]

Executive Summary & Scientific Rationale

The pharmacological efficacy of Ritonavir (Norvir®) as a potent CYP3A4 inhibitor and HIV protease inhibitor relies heavily on its 2-isopropyl-4-((methylamino)methyl)thiazole side chain. This moiety is responsible for critical binding interactions within the protease active site.

The synthesis of this side chain hinges on the 4-(chloromethyl)-2-isopropylthiazole (CMT-Intermediate) . The quality of this intermediate is a Critical Quality Attribute (CQA) for the final drug substance; impurities here (such as bis-alkylated byproducts or hydrolyzed alcohols) propagate through the synthesis, leading to difficult-to-remove contaminants in the final API.

This protocol details the Hantzsch Thiazole Synthesis route to the CMT-Intermediate and its subsequent amination, emphasizing process controls that minimize the formation of the unstable thiazoline impurities and maximize yield.

Chemical Pathway & Mechanism

The synthesis follows a modified Hantzsch condensation. The reaction between 2-methylpropanethioamide and 1,3-dichloroacetone proceeds through a hydroxythiazoline transition state, which rapidly dehydrates to form the aromatic thiazole ring.

Pathway Visualization

The following diagram illustrates the reaction flow and the critical "branch point" where the chloromethyl intermediate is formed.

Figure 1: Reaction pathway for the synthesis of the Ritonavir thiazole side chain, highlighting the transient thiazoline phase and critical impurity risks.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole (CMT)

Objective: Cyclization of thioamide with 1,3-dichloroacetone to form the chlorinated thiazole core.

Materials:

-

2-Methylpropanethioamide (Isobutyrothioamide)

-

1,3-Dichloroacetone (Warning: Potent Lachrymator)

-

Ethyl Acetate (EtOAc) or Dimethoxyethane (DME)

-

Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: In a reactor fitted with a reflux condenser and a scrubber (for HCl evolution), dissolve 2-methylpropanethioamide (1.0 eq) in EtOAc (5-7 volumes).

-

Addition: Heat the solution to 40°C. Slowly add 1,3-dichloroacetone (1.05 eq) as a solution in EtOAc over 1 hour.

-

Expert Insight: Do not add neat dichloroacetone. The exothermic reaction can lead to runaway polymerization. The "thiazoline" intermediate forms here and dehydrates rapidly.

-

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 4–6 hours.

-

Monitoring: Monitor by HPLC. The disappearance of the thioamide peak indicates conversion.

-

-

Quench: Cool the reaction mixture to 20°C. Slowly add saturated aqueous NaHCO₃ to neutralize the HCl generated during cyclization.

-

Critical Control Point: The pH must be adjusted to 7.0–7.5. If too basic (> pH 9), the chloromethyl group is susceptible to hydrolysis to the hydroxymethyl analog.

-

-

Workup: Separate the organic layer.[1] Wash with brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Isolation: The product is often an oil. It can be crystallized as the HCl salt by adding HCl/dioxane, which is significantly more stable for storage.

Yield Expectation: 85–92% Characterization: ¹H NMR (CDCl₃) δ 1.4 (d, 6H), 3.3 (m, 1H), 4.7 (s, 2H), 7.2 (s, 1H).

Protocol B: Amination to 2-Isopropyl-4-((methylamino)methyl)thiazole

Objective: Substitution of the chloride with methylamine without forming the tertiary amine dimer.

Procedure:

-

Reagent Setup: Prepare a solution of 40% aqueous methylamine (5.0 – 10.0 eq) in a reactor. Cool to 0–5°C.[2]

-

Expert Insight: A massive excess of methylamine is mandatory . If the ratio is near 1:1, the product amine will compete with methylamine for the starting material, forming the "Bis-alkylated Dimer" (see Figure 1), a difficult-to-remove impurity.

-

-

Addition: Dissolve the CMT-Intermediate (from Protocol A) in Ethanol or THF. Add this solution dropwise to the cold methylamine solution over 2 hours.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Concentration: Concentrate the mixture under vacuum to remove excess methylamine and solvent.

-

Safety: The exhaust contains methylamine gas; use an acid scrubber.

-

-

Extraction: Dissolve the residue in Dichloromethane (DCM). Wash with 1N NaOH to ensure the amine is in the free base form.

-

Purification: If high purity is required for the next coupling step, conversion to the oxalate or hydrochloride salt for recrystallization is recommended.

Critical Quality Attributes (CQA) & Troubleshooting

The following table summarizes common failure modes associated with the "2-chloro-2-thiazoline" / CMT intermediate.

| Parameter | Observation | Root Cause | Corrective Action |

| Impurity A | Hydroxymethyl-thiazole (>2%) | Water present during reflux or pH >9 during workup. | Dry solvents (<0.1% H₂O); Control pH strictly during quench. |

| Impurity B | Bis-alkylated Dimer | Insufficient Methylamine excess during Protocol B. | Increase Methylamine equivalents to >10x; Maintain low temp (0°C). |

| Color | Dark Brown/Black Oil | Polymerization of 1,3-dichloroacetone. | Distill 1,3-dichloroacetone prior to use; Slow addition rates. |

| Stability | Degradation of CMT | Hydrolysis of C-Cl bond upon storage. | Store as HCl salt at -20°C; Avoid storage as free base oil. |

Application in Ritonavir Assembly

Once the 2-isopropyl-4-((methylamino)methyl)thiazole is synthesized, it is coupled to the core peptide backbone.

-

Activation: The thiazole amine is typically reacted with p-nitrophenyl chloroformate or N,N'-disuccinimidyl carbonate (DSC) to form an activated carbamate.

-

Coupling: This activated species reacts with the valine-containing core of the Ritonavir molecule.

-

Reference Standard: The efficiency of this coupling is directly dependent on the purity of the amine derived from the CMT intermediate.

Structural Verification (Graphviz)

The following diagram details the final assembly logic, validating the role of the CMT intermediate.

Figure 2: Integration of the thiazole intermediate into the final Ritonavir API assembly.

References

-

Abbott Laboratories. (1994). Retroviral protease inhibiting compounds. WO Patent 94/14436.[1][3][4] (Original synthesis describing the Hantzsch coupling). Link

-

Shanghai Institute of Pharmaceutical Industry. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. CN Patent 104557763A. (Detailed optimization of the chloromethyl thiazole intermediate synthesis). Link

-

Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry, 38(11), 2050-2050. (Medicinal chemistry background). Link

-

Organic Syntheses. (2014). Synthesis of Thiazoles via Hantzsch Condensation. (General protocol validation for thiazole ring closure). Link

Sources

- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 4. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-2-Thiazoline Stability & Solvent Optimization

The following technical guide is structured to serve as a specialized support resource for researchers handling 2-chloro-2-thiazoline (also known as 2-chloro-4,5-dihydrothiazole). It prioritizes chemical stability, mechanistic insight, and practical troubleshooting.

Senior Application Scientist: Dr. A. Vance Subject: Optimal Solvent Systems & Stability Protocols for 2-Chloro-2-Thiazoline Last Updated: February 25, 2026

Executive Summary: The "Golden Rule" of Solvation

For the isolation, storage, and reaction of 2-chloro-2-thiazoline, the optimal solvent system is anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) .

-

Critical Constraint: This compound is a cyclic imidoyl chloride . It is inherently electrophilic and violently susceptible to nucleophilic attack.

-

Strictly Prohibited: Water, Alcohols (MeOH, EtOH), and nucleophilic polar aprotic solvents (wet DMF/DMSO) will cause rapid degradation via hydrolysis or solvolysis.

Module 1: Solvent Compatibility Matrix

This matrix categorizes solvents based on their interaction with the imidoyl chloride moiety. Use this to select the correct carrier for your application.

| Solvent Class | Recommendation | Specific Solvents | Technical Rationale |

| Chlorinated Hydrocarbons | OPTIMAL | DCM, Chloroform, 1,2-DCE | Excellent solubility; non-nucleophilic; low dielectric constant minimizes ionization of the C-Cl bond. Must be anhydrous. |

| Aromatic Hydrocarbons | RECOMMENDED | Toluene, Benzene, Chlorobenzene | Chemically inert; suitable for high-temperature reactions (reflux). Lower polarity suppresses auto-ionization. |

| Ethers | USE WITH CAUTION | THF, 1,4-Dioxane, Et₂O | Generally stable if strictly anhydrous and peroxide-free. However, Lewis acidic byproducts (if formed) can trigger ring-opening polymerization in THF. |

| Polar Aprotic | RISKY | Acetonitrile (MeCN), DMF, DMSO | High polarity can stabilize the acylium-like cation, accelerating rearrangement or hydrolysis if any trace moisture is present. DMSO is an oxidant and nucleophile—AVOID . |

| Protic Solvents | FORBIDDEN | Water, Methanol, Ethanol | Immediate solvolysis occurs. Reaction with alcohols yields O-alkyl imidates; reaction with water yields 2-thiazolinone + HCl. |

Module 2: Degradation Mechanics & Visualization

Understanding how 2-chloro-2-thiazoline degrades is essential for troubleshooting. The primary failure mode is hydrolysis , driven by the high electrophilicity of the C-2 carbon.

Pathway Analysis

When exposed to moisture, the C-Cl bond undergoes nucleophilic attack by water. This expels chloride (a good leaving group) and forms a transient intermediate that tautomerizes to the stable 2-thiazolinone (also known as 2-thiazolidinone) and releases Hydrochloric Acid (HCl) . The generated HCl can autocatalyze further degradation or polymerize the remaining starting material.

Visualizing the Degradation Pathway

Figure 1: The hydrolysis mechanism of 2-chloro-2-thiazoline.[1] Note that HCl generation can trigger secondary polymerization events.

Module 3: Troubleshooting Guides (FAQ)

Q1: My solution of 2-chloro-2-thiazoline in DCM has turned cloudy and acidic. What happened?

Diagnosis: Moisture Ingress (Hydrolysis). The cloudiness is likely the precipitation of 2-thiazolinone hydrochloride or polymerized byproducts. The acidity confirms the generation of HCl (see Figure 1). Corrective Action:

-

Immediate: Neutralize with a dry base (e.g., Triethylamine) if the compound is to be salvaged for a reaction.

-

Prevention: Ensure DCM is distilled over CaH₂ or passed through an activated alumina column. Store the solution over 4Å molecular sieves.

Q2: Can I use THF (Tetrahydrofuran) for storage?

Diagnosis: Risk of Polymerization. While THF is aprotic, it can be problematic for long-term storage of imidoyl chlorides.

-

Peroxides: THF forms peroxides which can oxidize the sulfur in the thiazoline ring.

-

Lewis Acidity: If any hydrolysis occurs, the resulting HCl can catalyze the ring-opening polymerization of THF itself (cationic polymerization), turning your sample into a viscous gel. Recommendation: Use Toluene or DCM for storage. Use THF only for immediate reactions.

Q3: I see a new spot on TLC that is more polar than my starting material. Is it the product?

Diagnosis: Likely Hydrolysis Product (2-Thiazolinone). 2-chloro-2-thiazoline is relatively non-polar. The hydrolysis product, 2-thiazolinone, possesses a carbonyl/amide character, making it significantly more polar (lower R_f on silica). Verification:

-

Check IR: Look for a strong Carbonyl (C=O) stretch around 1650–1680 cm⁻¹ . The starting material (C=N) absorbs around 1600–1620 cm⁻¹ but lacks the intense carbonyl signal.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Storage Solvent (DCM)

Objective: To prepare anhydrous DCM suitable for stabilizing 2-chloro-2-thiazoline.

-

Pre-drying: Pre-dry commercial DCM over anhydrous Calcium Chloride (CaCl₂) for 2 hours.

-

Distillation: Distill the DCM over Calcium Hydride (CaH₂) under a Nitrogen atmosphere.

-

Alternative: Pass through a solvent purification system (SPS) containing activated alumina.

-

-

Stabilization: Add activated 4Å Molecular Sieves (20% w/v) to the storage vessel.

-

Note: Do not use basic alumina for storage as it may promote elimination reactions.

-

SOP-02: Stability Check via NMR

Objective: Rapidly assess purity before use.

-

Sampling: Take a 50 µL aliquot of the solution under inert gas.

-

Solvent: Dissolve in CDCl₃ (ensure the NMR solvent is also dry/neutralized; filtering through a small plug of basic alumina is common for CDCl₃).

-

Marker Analysis:

-

Intact 2-chloro-2-thiazoline: Look for the triplet/multiplet of the ring methylene protons (–CH₂–N=) typically around δ 3.8–4.2 ppm .

-

Hydrolysis (2-Thiazolinone): Look for a shift in the methylene signals and the appearance of a broad N-H proton signal (if exchange hasn't occurred) or a shift consistent with the amide form.

-

Protonation: If HCl is present, the signals will shift downfield due to the formation of the thiazolinium salt.

-

References

-

Chemical Reviews. "Overview of the Chemistry of 2-Thiazolines." American Chemical Society (ACS).

-

European Patent Office. "Process for the preparation of chlorothiazole derivatives (EP 0446913 A1)." Google Patents.

-

BenchChem Technical Support. "Overcoming solubility issues of thiazyl chloride and derivatives." BenchChem.[2]

- Journal of Organic Chemistry. "Hydrolytic Stability of Imidoyl Chlorides and Related Heterocycles." ACS Publications. (Contextual grounding on imidoyl chloride mechanism).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Chloro-2-Thiazoline and 2-Chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiazoles and their partially saturated counterparts, thiazolines, represent crucial scaffolds in medicinal chemistry and drug development. Their distinct electronic and structural properties significantly influence their reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 2-chloro-2-thiazoline and 2-chlorothiazole, offering experimental data and a mechanistic explanation for the observed differences.

The Decisive Role of Aromaticity: Thiazole vs. Thiazoline

The fundamental difference between 2-chlorothiazole and 2-chloro-2-thiazoline lies in their electronic structure. 2-Chlorothiazole possesses a planar, five-membered ring with 6 π-electrons (four from the double bonds and two from the sulfur atom's lone pair), fulfilling Hückel's rule for aromaticity. This aromaticity leads to a significant diamagnetic ring current when the molecule is placed in an external magnetic field.

In contrast, 2-chloro-2-thiazoline, also known as 2-chloro-4,5-dihydro-1,3-thiazole, lacks this aromatic character. The presence of two sp³-hybridized carbon atoms at the 4 and 5 positions breaks the continuous π-system, rendering the ring non-aromatic. This distinction is the primary determinant of the profound differences observed in their respective ¹H NMR spectra.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR chemical shift data for 2-chlorothiazole and the closely related 2-methyl-2-thiazoline, which serves as a reliable proxy for the unavailable direct data on 2-chloro-2-thiazoline. The discussion that follows will extrapolate the expected shifts for 2-chloro-2-thiazoline based on this data.

| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| 2-Chlorothiazole | H4 | 7.24 | Doublet | 3.6 | CDCl₃ | [1] |

| H5 | 7.57 | Doublet | 3.3 | CDCl₃ | [1] | |

| 2-Methyl-2-thiazoline | H4 (CH₂) | 3.97 | Triplet | - | CCl₄ | |

| H5 (CH₂) | 3.23 | Triplet | - | CCl₄ |

Analysis of Chemical Shift Differences

The disparity in the ¹H NMR chemical shifts between these two molecules is a direct consequence of their electronic and structural differences.

The Downfield Shift in 2-Chlorothiazole: The Impact of Aromaticity

The protons attached to the 2-chlorothiazole ring (H4 and H5) resonate at significantly downfield chemical shifts (7.24 and 7.57 ppm). This is a hallmark of aromatic protons. The diamagnetic ring current induced in the aromatic ring generates a local magnetic field that opposes the applied external magnetic field in the center of the ring but reinforces it on the periphery, where the protons are located. This reinforcement leads to a deshielding effect, causing the protons to resonate at a lower applied field, hence a higher chemical shift value.

The Upfield Shift in 2-Thiazolines: A Non-Aromatic System

In 2-chloro-2-thiazoline, the absence of aromaticity means there is no ring current to deshield the protons at the 4 and 5 positions. These protons are attached to sp³-hybridized carbons, characteristic of aliphatic systems. Based on the data for 2-methyl-2-thiazoline, the methylene protons at the 4 and 5 positions appear as triplets at approximately 3.97 ppm (H4) and 3.23 ppm (H5) respectively.

For the target molecule, 2-chloro-2-thiazoline , we can predict the chemical shifts of the H4 and H5 methylene protons to be in a similar upfield region. The protons at the 4-position (adjacent to the nitrogen) are expected to be more deshielded and thus appear at a lower field than the protons at the 5-position (adjacent to the sulfur). The electron-withdrawing effect of the chlorine atom at the C2 position would likely induce a slight downfield shift on both methylene groups compared to the methyl-substituted analog. Therefore, the expected chemical shifts for the H4 and H5 protons in 2-chloro-2-thiazoline would be in the range of 4.0-4.2 ppm and 3.3-3.5 ppm , respectively. These protons would be expected to appear as triplets due to coupling with each other.

The following diagram illustrates the key structural and electronic differences influencing the ¹H NMR spectra.

Caption: Structural and Electronic Comparison of 2-Chlorothiazole and 2-Chloro-2-Thiazoline.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of these compounds is crucial for accurate structural determination.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the compound (e.g., 2-chlorothiazole) directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0 ppm.

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is essential to compensate for any magnetic field drift during the experiment.

-

Shim the magnetic field to achieve a high degree of homogeneity across the sample. This is an iterative process aimed at obtaining sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle: Typically a 30° or 90° pulse.

-

Acquisition time: Usually 2-4 seconds.

-

Relaxation delay: 1-5 seconds, to allow for full relaxation of the protons between scans.

-

Number of scans: Typically 8-16 scans for a moderately concentrated sample. More scans may be necessary for dilute samples to improve the signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the splitting patterns (multiplicity) and coupling constants to deduce the connectivity of the protons.

The following workflow diagram outlines the key steps in the experimental process.

Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectra.

Conclusion

The ¹H NMR spectra of 2-chloro-2-thiazoline and 2-chlorothiazole are strikingly different, primarily due to the presence of aromaticity in the latter. The aromatic ring current in 2-chlorothiazole deshields the ring protons, shifting their signals significantly downfield to the 7-8 ppm region. In contrast, the non-aromatic nature of the 2-chloro-2-thiazoline ring results in its methylene protons appearing in the more shielded, upfield aliphatic region, anticipated to be between 3.3 and 4.2 ppm. Understanding these fundamental differences is critical for the unambiguous identification and characterization of these important heterocyclic scaffolds in research and development.

References

-

2-Methyl-2-thiazoline. PubChem. Available at: [Link]

-

Olah, G. A., & Szilagyi, P. J. (1971). Protonated Heteroaliphatic Compounds. I. The Superacid-Catalyzed Trimerization of Thioformaldehyde and the Structure of s-Trithiane in Fluorosulfuric Acid-Antimony Pentafluoride. Journal of the American Chemical Society, 93(25), 6873-6878. Available at: [Link]

-

Proton NMR Table. Michigan State University Department of Chemistry. Available at: [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

comparing reactivity of 2-chloro-2-thiazoline and 2-chlorooxazoline

This guide provides an in-depth technical comparison of 2-chloro-2-thiazoline and 2-chlorooxazoline (specifically 2-chloro-4,5-dihydrooxazole). These compounds are cyclic imidoyl chlorides serving as critical electrophilic intermediates in heterocyclic synthesis, peptide coupling, and drug development.

Executive Summary

| Feature | 2-Chloro-2-thiazoline | 2-Chlorooxazoline |

| Structure | Sulfur-containing cyclic imidoyl chloride | Oxygen-containing cyclic imidoyl chloride |

| Reactivity | Moderate to High. Reacts via addition-elimination; sulfur stabilizes the ring but is a poorer resonance donor than oxygen. | Extremely High. Prone to rapid hydrolysis; oxygen's strong resonance donation facilitates ionization to reactive cationic species. |

| Stability | Moderate. Can be isolated at low temperatures or handled in solution. Hydrolyzes to thiazolidinone. | Low. Often transient; typically generated in situ to avoid decomposition/polymerization. Hydrolyzes to oxazolidinone. |

| Primary Use | Synthesis of cysteamine derivatives, thiazole drugs, and radioprotective agents. | Vilsmeier-Haack-type reagents, activation of carboxylic acids, and heterocycle formation. |

Mechanistic Basis of Reactivity

The reactivity difference between these two species is governed by the electronic properties of the ring heteroatom (Sulfur vs. Oxygen) and their influence on the C-2 electrophilic center.

Electronic Effects (Induction vs. Resonance)

Both compounds possess a C-2 carbon bonded to a chlorine atom, a ring nitrogen, and a ring heteroatom (S or O). The reactivity is dictated by the competition between inductive withdrawal and resonance stabilization.

-

2-Chlorooxazoline (Oxygen):

-

Inductive Effect (-I): Oxygen is highly electronegative (3.44), creating a significant partial positive charge (

) on the C-2 carbon. This makes the site highly susceptible to nucleophilic attack. -

Resonance Effect (+M): Oxygen has effective 2p-2p orbital overlap with carbon. This facilitates the expulsion of the chloride leaving group, stabilizing the resulting oxazolinium cation (SN1-like pathway).

-

Net Result: The combination of a highly polarized bond and the ability to stabilize a cationic intermediate makes 2-chlorooxazoline extremely reactive and prone to rapid hydrolysis.

-

-

2-Chloro-2-thiazoline (Sulfur):

-

Inductive Effect (-I): Sulfur is less electronegative (2.58), resulting in a less polarized C-2 center compared to the oxazoline.

-

Resonance Effect (+M): Sulfur relies on 3p-2p overlap, which is less efficient than the 2p-2p overlap of oxygen. Consequently, it is less effective at stabilizing the cationic intermediate formed upon chloride loss.

-

Net Result: 2-Chloro-2-thiazoline is less reactive than its oxygen analog. It often reacts via an associative (addition-elimination) mechanism rather than rapid ionization, granting it greater stability in solution.

-

Reaction Pathways

The compounds react primarily through two mechanisms depending on the nucleophile and conditions:

-

Path A (Ionization/SN1-like): Loss of Cl⁻ to form a resonance-stabilized cation. Favored by Oxazoline .

-

Path B (Addition-Elimination/SNAr-like): Nucleophilic attack at C-2 followed by Cl⁻ expulsion. Favored by Thiazoline .

Hydrolytic Stability & Handling

Stability in aqueous or moist environments is a critical differentiator for experimental design.

-

2-Chlorooxazoline:

-

Behavior: Highly hygroscopic and unstable. Exposure to atmospheric moisture leads to rapid hydrolysis, yielding 2-oxazolidinone and HCl.

-

Handling: Must be generated in situ (e.g., from 2-oxazolidinone +

or -

Half-life: Minutes to hours in moist air.

-

-

2-Chloro-2-thiazoline:

-

Behavior: Moderately stable. While it eventually hydrolyzes to 2-thiazolidinone (especially at low pH), it can often be isolated as a hydrochloride salt or kept in solution for extended periods.

-

Handling: Can be synthesized, isolated (often as a salt), and stored cold. It tolerates brief exposure to ambient conditions better than the oxazoline.

-

Hydrolysis Kinetics: Maximum hydrolysis rate occurs around pH 3. It is relatively stable in concentrated acid.

-

Experimental Protocols

The following protocols illustrate the generation and application of these species, highlighting the necessary precautions for the more reactive oxazoline.

Protocol A: In Situ Generation of 2-Chlorooxazoline (Vilsmeier-Type)

Use Case: Activation of carboxylic acids or synthesis of oxazoline derivatives.

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Reagents: 2-Oxazolidinone (1.0 equiv), Phosphorus Oxychloride (

, 1.1 equiv), Dry Dichloromethane (DCM). -

Procedure:

-

Dissolve 2-oxazolidinone in dry DCM.

-

Add

dropwise at 0°C. -

Add a catalytic amount of DMF (optional, to form Vilsmeier reagent) or a base (e.g., pyridine) if eliminating HCl is required.

-

Critical Step: Stir at 0°C–RT for 1–2 hours. Do not isolate. The solution contains the reactive 2-chlorooxazoline (or its phosphorylated complex).

-

Coupling: Add the nucleophile (e.g., an amine or carboxylic acid) directly to this solution.

-

Protocol B: Synthesis of 2-Chloro-2-thiazoline

Use Case: Synthesis of cysteamine derivatives or 2-aminothiazolines.

-

Reagents: 2-Thiazolidinone,

, Pyridine (or use Allyl isothiocyanate + HCl for a different route). -

Procedure:

-

Mix 2-thiazolidinone with

(excess) and a trace of water or controlled base. -

Heat to reflux (approx. 80–100°C) for 2 hours. Note: Thiazoline withstands thermal conditions that would decompose oxazoline.

-

Workup: Remove excess

under reduced pressure. -

Isolation: The residue (2-chloro-2-thiazoline hydrochloride) can be washed with dry ether and used as a solid salt.

-

-

Validation:

-

Self-Check: Dissolve a small aliquot in dry methanol. If active, it will rapidly convert to 2-methoxy-2-thiazoline (monitor by TLC/NMR).

-

Comparative Reactivity Data

The following table summarizes the reactivity trends with common nucleophiles.

| Nucleophile | Reaction with 2-Chlorooxazoline | Reaction with 2-Chloro-2-thiazoline |

| Water ( | Rapid Hydrolysis. Exothermic. Forms 2-oxazolidinone immediately. | Slow Hydrolysis. Rate depends on pH (fastest at pH ~3). Forms 2-thiazolidinone. |

| Amines ( | Instantaneous. Often requires cooling (0°C) to prevent over-reaction or ring opening. | Fast. Controlled reaction at RT or mild heating. Good for synthesizing 2-aminothiazolines.[1] |

| Alcohols ( | Very Fast. Forms imidates. susceptible to acid-catalyzed ring opening. | Moderate. Forms 2-alkoxythiazolines. Requires base catalysis for efficiency.[2] |

| Thiolates ( | Fast. Can lead to ring-opening or substitution. | Efficient. Standard route to 2-alkylthiothiazolines (e.g., radioprotective agents). |

Decision Flowchart for Reagent Selection

Use this logic to determine which intermediate is appropriate for your synthetic target.

References

-

Gaumont, A. C., et al. (2009). "Overview of the Chemistry of 2-Thiazolines." Chemical Reviews, 109(3), 1371–1401. Link

-

Martin, R. B., et al. (1959). "Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine." Journal of the American Chemical Society, 81(19), 5089–5095. Link

- Piatnitski, E. L., et al. (2008). "Synthesis of 2-amino-1,3,4-oxadiazoles." Tetrahedron Letters, 49(47), 6709-6711.

- Allen, P., & Gherardi, J. (1959). "The preparation of 2-chloro-2-thiazoline." Journal of Organic Chemistry.

-

Fustero, S., et al. (2001).[3] "Improved synthesis of 2-oxazolines and 2-thiazolines." Journal of Organic Chemistry. (Comparative synthetic utility).

Sources

- 1. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Technical Guide: Distinguishing 2-Chlorothiazoline from Isothiocyanate Precursors by TLC

Executive Summary

Objective: To provide a robust, self-validating Thin Layer Chromatography (TLC) protocol for distinguishing 2-chlorothiazoline (specifically 2-chloro-4,5-dihydrothiazole) from its isomeric precursor, 2-chloroethyl isothiocyanate .

The Challenge: These compounds are isomers (

The Solution: This guide utilizes a Dual-Selectivity Staining System exploiting the functional group divergence:

-

Basicity Differential: 2-Chlorothiazoline contains a basic imine nitrogen (detectable by Dragendorff’s).

-

Sulfur Oxidation State: Isothiocyanates contain a reactive

cumulated system (detectable by Iodine-Azide), whereas the thiazoline contains a cyclic thioether.

Chemical Context & Mechanistic Logic[1][2]

Understanding the transformation is critical for interpreting TLC results. The synthesis typically involves the cyclization of 2-chloroethyl isothiocyanate.

Reaction Pathway

The precursor (Isothiocyanate) cyclizes via nucleophilic attack of the sulfur (or nitrogen, depending on conditions) onto the chlorinated carbon, forming the 2-chlorothiazoline salt, which is then neutralized.

Figure 1: Mechanistic pathway showing the conversion of the isothiocyanate precursor to the thiazoline product and potential degradation on acidic silica.

Experimental Protocol

Materials & Setup[5][6]

-

Stationary Phase: Silica Gel 60

(Aluminum or Glass backed).-

Note: Glass is preferred if using aggressive charring reagents.

-

-

Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v) .

-

Alternative: For more polar impurities, use Toluene : Acetone (9:1).

-

-

Sample Preparation: Dissolve samples in Dichloromethane (DCM) at ~10 mg/mL. Avoid methanol, as it can react with the isothiocyanate over time.

Polarity Screening (Rf Analysis)

Run the TLC plate with the standard mobile phase.

| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] Rf (Hex:EtOAc 4:1) | Polarity Logic |

| 2-Chloroethyl Isothiocyanate | 0.60 - 0.70 | Low. The NCS group is lipophilic; lack of ionizable protons. |

| 2-Chlorothiazoline | 0.30 - 0.45 | Medium. The cyclic imine (C=N) and C-Cl bond increase polarity relative to the NCS precursor. |

| 2-Thiazolidinone (Impurity) | 0.05 - 0.15 | High. Lactam structure; capable of H-bonding. |

The "Self-Validating" Visualization System

Do not rely on UV alone. Use these two specific stains on parallel plates (or a split plate) to confirm identity.

Test A: The "Isothiocyanate" Check (Iodine-Azide Reagent)

-

Target: Sulfur in the

oxidation state (Isothiocyanates, Thiols).[10] -

Reagent Prep: Dissolve 1.5 g Sodium Azide in 50 mL water. Add 50 mL ethanol. Add 1.5 g Iodine. (Solution should be brown).

-

Procedure: Spray the plate.[11]

-

Mechanism: Isothiocyanates catalyze the reduction of Iodine (

) to Iodide (

| Observation | Conclusion |

| White spot on Brown background (often with bubbles) | Positive for Isothiocyanate. The brown iodine color disappears where the NCS group catalyzes the reaction. |

| Dark/Brown spot (or no change) | Negative (Thiazoline). The cyclic thioether sulfur is stable and does not trigger the iodine-azide reaction rapidly. |

Test B: The "Thiazoline" Check (Dragendorff’s Reagent)

-

Target: Basic Nitrogen (Alkaloids, Imines).

-

Reagent: Standard Dragendorff’s solution (Bismuth subnitrate/Potassium iodide).

-

Procedure: Spray the plate.[11]

-

Mechanism: Formation of an insoluble complex between the heavy metal iodide and the basic nitrogen lone pair.

| Observation | Conclusion |

| Orange/Red spot on Yellow background | Positive for 2-Chlorothiazoline. The imine nitrogen is sufficiently basic to complex with Bismuth. |

| No Reaction / Faint Yellow | Negative (Isothiocyanate). The nitrogen in the NCS group is electron-deficient and non-basic. |

Advanced Validation: In-Situ Derivatization

If ambiguity remains (e.g., co-eluting spots), perform this "On-Plate" reaction.

-

Spotting: Apply the reaction mixture to the TLC plate baseline.

-